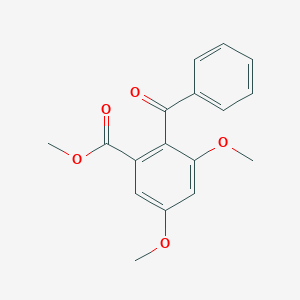
Methyl 2-benzoyl-3,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-benzoyl-3,5-dimethoxybenzoate is an organic compound with the molecular formula C16H16O5 It is a derivative of benzoic acid, characterized by the presence of methoxy groups at the 3 and 5 positions, and a benzoyl group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzoyl-3,5-dimethoxybenzoate typically involves the esterification of 3,5-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The benzoylation of the resulting ester can be achieved using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-benzoyl-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-benzoyl-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-benzoyl-3,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and benzoyl groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,5-dimethoxybenzoate: Lacks the benzoyl group, making it less reactive in certain chemical transformations.
Methyl 2-hydroxy-3,5-dimethoxybenzoate: Contains a hydroxyl group instead of a benzoyl group, altering its chemical properties and reactivity.
Uniqueness
Methyl 2-benzoyl-3,5-dimethoxybenzoate is unique due to the presence of both methoxy and benzoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
35773-93-4 |
|---|---|
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
methyl 2-benzoyl-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C17H16O5/c1-20-12-9-13(17(19)22-3)15(14(10-12)21-2)16(18)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI-Schlüssel |
OFOLYIFDVXMXQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















